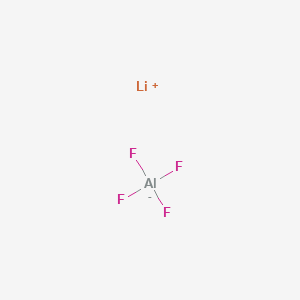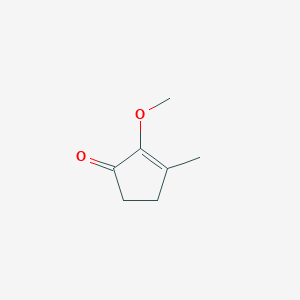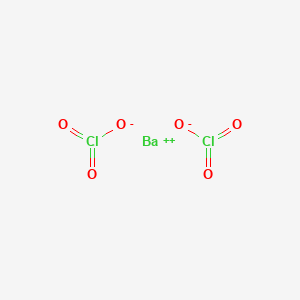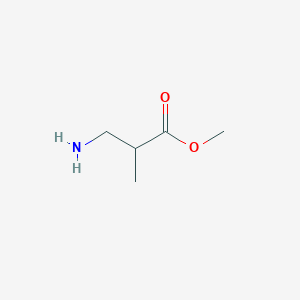
Ácido (1-aminoetilidén)bisfosfónico
Descripción general
Descripción
(1-Aminoethylidene)bisphosphonic acid, also known as AEBP, is a synthetic organic compound that has been studied for its various applications in scientific research. This compound is a highly versatile and useful chemical, with properties that make it attractive for use in a wide range of research experiments.
Aplicaciones Científicas De Investigación
Tratamiento de enfermedades óseas
Ácido (1-aminoetilidén)bisfosfónico: es ampliamente reconocido por su papel en la prevención y el tratamiento de enfermedades óseas. Tiene una alta afinidad por la hidroxiapatita, que se encuentra en los huesos, lo que lo convierte en un medicamento eficaz para afecciones como la osteoporosis. Al inhibir la resorción ósea mediada por osteoclastos, ayuda a mantener o aumentar la densidad ósea y reduce el riesgo de fracturas .
Inhibición a escala industrial
En la industria del petróleo y el gas, los derivados del This compound se exploran como inhibidores de la incrustación. Estos compuestos pueden prevenir la formación de incrustaciones de carbonato de calcio y sulfato de bario en tuberías y equipos, lo cual es crucial para mantener la eficiencia operativa y prevenir daños .
Aplicaciones agrícolas
Los productos de hidrólisis de ésteres bisfosfonatos, incluidos los derivados del This compound, encuentran aplicaciones en la agricultura. Pueden actuar como reguladores del crecimiento, herbicidas o fungicidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .
Propiedades antimicrobianas
Las investigaciones han indicado que los bisfosfonatos poseen propiedades antimicrobianas. This compound y sus análogos pueden ser efectivos contra una gama de patógenos microbianos, ofreciendo un uso potencial en el desarrollo de nuevos agentes antimicrobianos .
Síntesis química
En química sintética, This compound sirve como bloque de construcción para la creación de varios compuestos de fosfonato y bisfosfonato. Estas sustancias tienen diversas propiedades físicas, químicas y biológicas, lo que las hace valiosas en la química medicinal y el diseño de fármacos .
Inhibición enzimática
Los bisfosfonatos, incluido el This compound, son conocidos por inhibir ciertas enzimas involucradas en la vía del mevalonato. Esta inhibición es crucial para el desarrollo de fármacos que se dirigen a enfermedades relacionadas con la síntesis de colesterol y otros procesos metabólicos .
Ciencia de materiales
Debido a sus fuertes propiedades quelantes, los bisfosfonatos se utilizan en la ciencia de materiales para la modificación de superficies y como estabilizadores en la síntesis de nanopartículas. This compound se puede emplear para mejorar las propiedades de los materiales utilizados en diversas aplicaciones tecnológicas .
Mecanismo De Acción
Target of Action
The primary target of (1-Aminoethylidene)bisphosphonic acid is the calcium carbonate (calcite) and barium sulfate (barite) scales under oilfield conditions . These inorganic scales can precipitate in oil and gas wells, leading to formation damage and reduction of hydrocarbon production .
Mode of Action
(1-Aminoethylidene)bisphosphonic acid interacts with its targets by inhibiting the formation of these scales. The compound is synthesized via aminolysis of polysuccinimide with nucleophilic amine reagents under alkaline conditions . The resulting product exhibits scale inhibition activities against carbonate and sulfate scales .
Biochemical Pathways
It is known that the compound’s action results in the inhibition of inorganic scale formation, which is a critical problem in hydrocarbon production .
Pharmacokinetics
The compound has been found to show excellent thermal stability at 130 °c for 7 days . This suggests that the compound may have good bioavailability under the harsh conditions of oilfield applications.
Result of Action
The action of (1-Aminoethylidene)bisphosphonic acid results in outstanding calcite scale inhibition performance . The compound also exhibits superior calcium tolerance performance with Ca2+ ions up to 100 ppm, and moderate performance in the range of 1000− 10000 ppm calcium ions .
Action Environment
The action, efficacy, and stability of (1-Aminoethylidene)bisphosphonic acid are influenced by environmental factors such as temperature and the presence of calcium ions . The compound shows excellent thermal stability at high temperatures (130 °C) and retains its scale inhibition performance in the presence of varying concentrations of calcium ions .
Direcciones Futuras
The future directions of “(1-Aminoethylidene)bisphosphonic acid” and similar compounds are likely to be influenced by their potential applications. For instance, modified polyaspartic acid, including pendant anionic functional moieties (phosphonate and sulfonate), were synthesized and investigated as new scale inhibitors to inhibit the calcium carbonate and barium sulfate scales under oilfield conditions .
Análisis Bioquímico
Biochemical Properties
Bisphosphonates, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of stable complexes, particularly with metal ions .
Cellular Effects
Bisphosphonates are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of (1-Aminoethylidene)bisphosphonic acid in laboratory settings. One study has shown that a related compound, polyaspartic acid-capped aminomethylene phosphonic acid, demonstrated excellent thermal stability at 130 °C for 7 days .
Metabolic Pathways
Bisphosphonates are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Bisphosphonates are known to interact with various transporters and binding proteins .
Propiedades
IUPAC Name |
(1-amino-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCTYPSWRBUGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164560 | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15049-85-1 | |
| Record name | AEDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015049851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-aminoethylidene)bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)








